molecular formula C19H16N4O2 B10951933 (4E)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-5-(furan-2-yl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

(4E)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-5-(furan-2-yl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B10951933
M. Wt: 332.4 g/mol
InChI Key: WGNJKILRDUXFMG-LFIBNONCSA-N
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Description

4-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-(2-FURYL)-2-PHENYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE is a synthetic compound belonging to the pyrazole family. Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms. This particular compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-(2-FURYL)-2-PHENYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE typically involves a multi-step process. One common method includes the reaction of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde with 2-furylhydrazine and benzaldehyde under reflux conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions

4-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-(2-FURYL)-2-PHENYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-(2-FURYL)-2-PHENYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-(2-FURYL)-2-PHENYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C19H16N4O2

Molecular Weight

332.4 g/mol

IUPAC Name

(4E)-4-[(1,3-dimethylpyrazol-4-yl)methylidene]-5-(furan-2-yl)-2-phenylpyrazol-3-one

InChI

InChI=1S/C19H16N4O2/c1-13-14(12-22(2)20-13)11-16-18(17-9-6-10-25-17)21-23(19(16)24)15-7-4-3-5-8-15/h3-12H,1-2H3/b16-11+

InChI Key

WGNJKILRDUXFMG-LFIBNONCSA-N

Isomeric SMILES

CC1=NN(C=C1/C=C/2\C(=NN(C2=O)C3=CC=CC=C3)C4=CC=CO4)C

Canonical SMILES

CC1=NN(C=C1C=C2C(=NN(C2=O)C3=CC=CC=C3)C4=CC=CO4)C

Origin of Product

United States

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